molecular formula C11H14N2O3 B1287103 2-Amino-4-morpholinobenzoic acid CAS No. 404010-74-8

2-Amino-4-morpholinobenzoic acid

Cat. No.: B1287103
CAS No.: 404010-74-8
M. Wt: 222.24 g/mol
InChI Key: VTRWQMUAQBUSQO-UHFFFAOYSA-N
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Description

2-Amino-4-morpholinobenzoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group at the second position and a morpholine ring at the fourth position on the benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholinobenzoic acid typically involves the reaction of 2-nitro-4-morpholinobenzoic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions . The reaction is usually carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-morpholinobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-morpholinobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Biological Activity

2-Amino-4-morpholinobenzoic acid (AMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₄N₂O₃
  • Molecular Weight: 222.24 g/mol

AMBA can be synthesized through the reduction of 2-nitro-4-morpholinobenzoic acid using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. This transformation is crucial for introducing the amino group that is central to its biological activity.

The biological activity of AMBA primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Furthermore, the morpholine ring enhances binding affinity and specificity, making AMBA a promising candidate for drug development.

Anticancer Properties

AMBA exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, it has shown potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, with an IC50 value indicating effective growth inhibition. For instance, AMBA displayed a strong selectivity index for cancer cells compared to non-cancerous cells, suggesting its potential for targeted therapy .

Antimicrobial Activity

Research indicates that AMBA possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its efficacy against various microbial strains has been documented, highlighting its potential role in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of AMBA:

  • Anticancer Study:
    • A study involving MDA-MB-231 TNBC cells reported that AMBA inhibited lung metastasis more effectively than known compounds like TAE226. The compound also showed off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .
  • Antimicrobial Research:
    • A study demonstrated that AMBA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.
  • Enzyme Inhibition:
    • AMBA has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions, making it a potential therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Amino-4-methylpyridinium Contains a pyridine ringAntimicrobial and anticancer properties
4-(4-Morpholinyl)benzoic acid Similar morpholine structureEnzyme inhibition
2-Amino-4-thiazolidinones Thiazolidinone coreVersatile substrate for biologically active compounds

AMBA is unique due to its combination of an amino group and a morpholine ring, which confer distinct chemical reactivity and biological properties compared to similar compounds.

Future Directions

The ongoing research into AMBA's biological activities suggests several promising avenues:

  • Drug Development: Given its potent anticancer and antimicrobial properties, further studies could lead to the development of novel therapeutics targeting specific cancers or infections.
  • Mechanistic Studies: More detailed investigations into the molecular mechanisms of action will enhance understanding and potentially improve efficacy through structural modifications.

Properties

IUPAC Name

2-amino-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRWQMUAQBUSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591075
Record name 2-Amino-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404010-74-8
Record name 2-Amino-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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